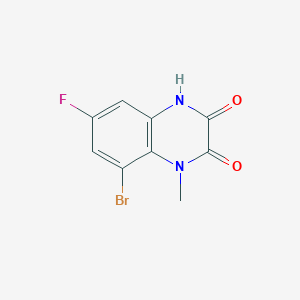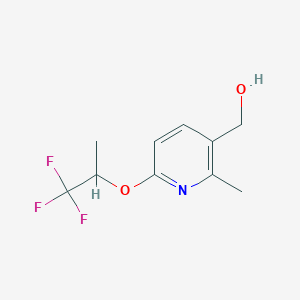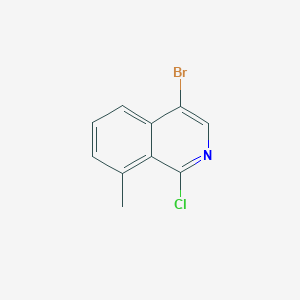
4-Bromo-1-chloro-8-methylisoquinoline
Overview
Description
4-Bromo-1-chloro-8-methylisoquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Bromo-1-chloro-8-methylisoquinoline consists of a benzene ring fused with a pyridine ring. The benzene ring carries a bromine atom at the 4th position, a chlorine atom at the 1st position, and a methyl group at the 8th position .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
4-Bromo-1-chloro-8-methylisoquinoline: is a valuable intermediate in organic synthesis. Its halogenated structure makes it a versatile building block for constructing complex organic molecules through various cross-coupling reactions, such as Suzuki and Stille couplings . In medicinal chemistry, this compound can be used to synthesize a wide range of bioactive molecules, including potential pharmaceuticals that exhibit antimalarial, antibacterial, and anticancer properties .
Fluorescent Probes and Dyes
The isoquinoline moiety is a core structure in many fluorescent compounds. Researchers have utilized 4-Bromo-1-chloro-8-methylisoquinoline to develop new fluorescent probes that can be used for imaging and diagnostic purposes in biological systems. These probes can help in visualizing cellular processes and are particularly useful in the study of live cells and tissues .
Material Science
In material science, 4-Bromo-1-chloro-8-methylisoquinoline can contribute to the development of novel materials with specific optical properties. It can be incorporated into polymers or small molecules to create materials that respond to light, which is useful for applications like light-emitting diodes (LEDs) and photovoltaics .
Environmental Sensing
The compound’s ability to form fluorescent dyes makes it a candidate for developing sensors that detect environmental pollutants. These sensors can be designed to fluoresce in the presence of specific chemicals, providing a rapid and sensitive method for monitoring environmental quality and detecting contaminants .
Biotechnology
In biotechnology, 4-Bromo-1-chloro-8-methylisoquinoline can be used to modify biological molecules, creating new tools for genetic engineering and protein labeling. This can enhance the study of gene expression and protein interactions within cells, aiding in the understanding of complex biological pathways .
Analytical Chemistry
Due to its unique structure, 4-Bromo-1-chloro-8-methylisoquinoline can be used in analytical chemistry as a standard or reagent in various chromatographic and spectroscopic techniques, including HPLC, LC-MS, and NMR. This helps in the identification and quantification of compounds in complex mixtures .
Safety and Hazards
properties
IUPAC Name |
4-bromo-1-chloro-8-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-3-2-4-7-8(11)5-13-10(12)9(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYMDOFDUZKDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367789-53-4 | |
| Record name | 4-bromo-1-chloro-8-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}butan-1-one hydrochloride](/img/structure/B1381895.png)
![5-[(Dimethylamino)methyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1381896.png)
![8-Amino-1,3-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1381897.png)
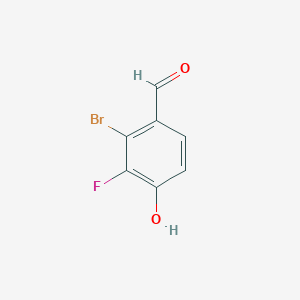

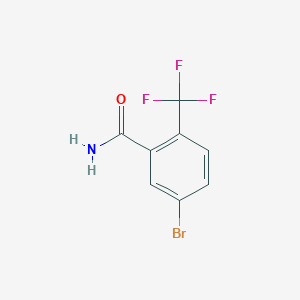
![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)

![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)
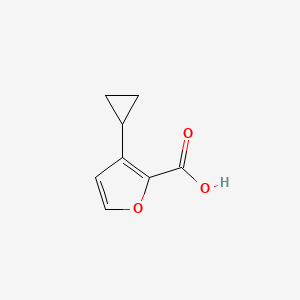
![tert-butyl 3-(aminomethyl)-octahydro-1H-pyrido[1,2-a]piperazine-2-carboxylate](/img/structure/B1381908.png)
